

Application of Ala-His in Drug Delivery Systems: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ala-His*

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Introduction

The dipeptide Alanine-Histidine (**Ala-His**) is an emerging linker molecule in the design of advanced drug delivery systems, particularly for targeted therapies such as antibody-drug conjugates (ADCs) and pH-responsive nanoparticles. The unique properties of its constituent amino acids—the small, non-polar alanine and the imidazole-containing histidine—offer a versatile platform for controlled drug release. Alanine can provide a stable linkage susceptible to enzymatic cleavage by certain proteases, while the histidine residue's imidazole side chain ($pK_a \approx 6.0$) imparts a pH-sensitive character to the drug delivery system. This allows for enhanced drug release in the acidic microenvironments of tumors or within endosomal and lysosomal compartments of cancer cells.^{[1][2][3]}

These application notes provide an overview of the utility of the **Ala-His** dipeptide as a linker in drug delivery systems and offer detailed protocols for the synthesis, characterization, and evaluation of **Ala-His**-drug conjugates.

Key Applications of Ala-His Linkers

- **pH-Sensitive Drug Release:** The protonation of the histidine imidazole ring in acidic environments ($pH < 6.5$) can trigger conformational changes in the linker or the carrier, leading to the release of the conjugated drug.^{[1][3]} This is particularly advantageous for

targeting solid tumors, which often exhibit a slightly acidic extracellular pH, and for facilitating drug release upon internalization into acidic endosomes and lysosomes.[1][2]

- **Enzymatic Cleavage:** Dipeptide linkers are recognized substrates for lysosomal proteases, such as cathepsins and legumain, which are often overexpressed in tumor cells.[4][5] While Val-Cit and Val-Ala are the most studied dipeptide linkers for cathepsin B-mediated cleavage, the potential for **Ala-His** to be cleaved by specific lysosomal proteases offers a pathway for intracellular drug release.[6][7] For instance, legumain, an asparaginyl endopeptidase, shows preference for certain amino acid sequences, and while Ala-Ala-Asn is a known substrate, the exploration of other dipeptides like **Ala-His** is a subject of ongoing research.[4][8]
- **Enhanced Hydrophilicity:** The inclusion of the relatively polar histidine residue can improve the hydrophilicity of the linker-payload complex. This can be beneficial in preventing aggregation of antibody-drug conjugates, especially those with high drug-to-antibody ratios (DARs).[9][10]

Data Presentation

While specific quantitative data for **Ala-His** linkers is still emerging in the literature, the following tables provide a comparative overview of properties for commonly used dipeptide linkers in ADCs, which can serve as a benchmark for the development and evaluation of **Ala-His** based systems.

Table 1: Physicochemical Properties of Common Dipeptide Linkers

Dipeptide Linker	Key Feature	Advantage	Potential Application with Ala-His
Val-Cit	Cathepsin B cleavable	Well-established, good plasma stability	Ala-His could offer alternative enzyme cleavage specificity.
Val-Ala	Cathepsin B cleavable	Lower hydrophobicity than Val-Cit, less aggregation at high DAR.[10]	Ala-His may provide a balance of hydrophilicity and enzymatic susceptibility.
Ala-Ala	Cathepsin B cleavable	Low aggregation potential, allows for high drug loading.[5][9]	Provides a baseline for the contribution of the Ala residue in enzymatic recognition.

Table 2: In Vitro Stability and Cleavage of Dipeptide Linkers (Comparative)

Dipeptide Linker	Stability in Human Plasma	Cleavage by Cathepsin B	Reference
Val-Cit	High	Efficient	[5][11]
Val-Ala	High	Efficient	[6][12]
Ala-Ala	High	Moderate	[5][9]

Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and evaluation of **Ala-His**-drug conjugates.

Protocol 1: Synthesis of Ala-His-Drug Conjugate

This protocol describes the synthesis of a maleimide-functionalized **Ala-His** linker payload, which can then be conjugated to a thiol-containing targeting moiety, such as a reduced

antibody.

Materials:

- Fmoc-His(Trt)-OH
- Fmoc-Ala-OH
- 2-Chlorotrityl chloride resin
- N,N'-Diisopropylcarbodiimide (DIC)
- Hydroxybenzotriazole (HOBt)
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Maleimidocaproic acid
- Drug with a free amine group
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)

Procedure:

- Solid-Phase Peptide Synthesis (SPPS) of **Ala-His**: a. Swell the 2-chlorotrityl chloride resin in DCM. b. Couple Fmoc-His(Trt)-OH to the resin using DIC and DIPEA in DCM. c. Wash the resin with DMF. d. Remove the Fmoc protecting group using 20% piperidine in DMF. e. Wash the resin with DMF. f. Couple Fmoc-Ala-OH using HBTU and DIPEA in DMF. g. Wash the resin with DMF and DCM.

- Conjugation of Maleimidocaproic Acid: a. Remove the Fmoc group from the N-terminal alanine. b. Couple maleimidocaproic acid to the N-terminus of the dipeptide using HBTU and DIPEA in DMF.
- Cleavage from Resin: a. Wash the resin with DCM. b. Cleave the peptide from the resin and remove the side-chain protecting group using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). c. Precipitate the cleaved peptide in cold diethyl ether and collect by centrifugation. d. Purify the maleimide-**Ala-His** linker by reverse-phase HPLC.
- Drug Conjugation: a. Activate the carboxylic acid of the purified linker using HBTU and DIPEA. b. Add the amine-containing drug to the activated linker and stir at room temperature. c. Monitor the reaction by LC-MS. d. Purify the final maleimide-**Ala-His**-drug payload by reverse-phase HPLC.

Protocol 2: Conjugation to a Monoclonal Antibody (ADC Synthesis)

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
- Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- Maleimide-**Ala-His**-drug payload
- Dimethyl sulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25)
- Conjugation buffer (e.g., PBS with EDTA)

Procedure:

- Antibody Reduction: a. Incubate the mAb with a 10-fold molar excess of TCEP for 2 hours at 37°C to reduce the interchain disulfide bonds. b. Remove the excess TCEP using a desalting column equilibrated with conjugation buffer.

- Conjugation: a. Dissolve the maleimide-**Ala-His**-drug payload in DMSO to prepare a stock solution. b. Add the payload solution to the reduced antibody solution at a 5-10 fold molar excess. c. Incubate the reaction for 1 hour at room temperature.
- Purification: a. Remove the unreacted payload and organic solvent by size-exclusion chromatography or tangential flow filtration. b. Concentrate the purified ADC to the desired concentration.

Protocol 3: Characterization of the **Ala-His** ADC

Methods:

- Drug-to-Antibody Ratio (DAR) Determination: a. UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the drug. Calculate the DAR using the Beer-Lambert law. b. Hydrophobic Interaction Chromatography (HIC): Separate the different drug-loaded species to determine the distribution and average DAR. c. Mass Spectrometry (MS): Determine the exact mass of the intact or reduced ADC to calculate the DAR.
- Purity and Aggregation Analysis: a. Size-Exclusion Chromatography (SEC): Assess the percentage of monomer, aggregate, and fragment in the ADC preparation.
- In Vitro Stability: a. Incubate the ADC in human plasma at 37°C for various time points. b. Analyze the samples by ELISA to measure the amount of conjugated drug remaining on the antibody over time.

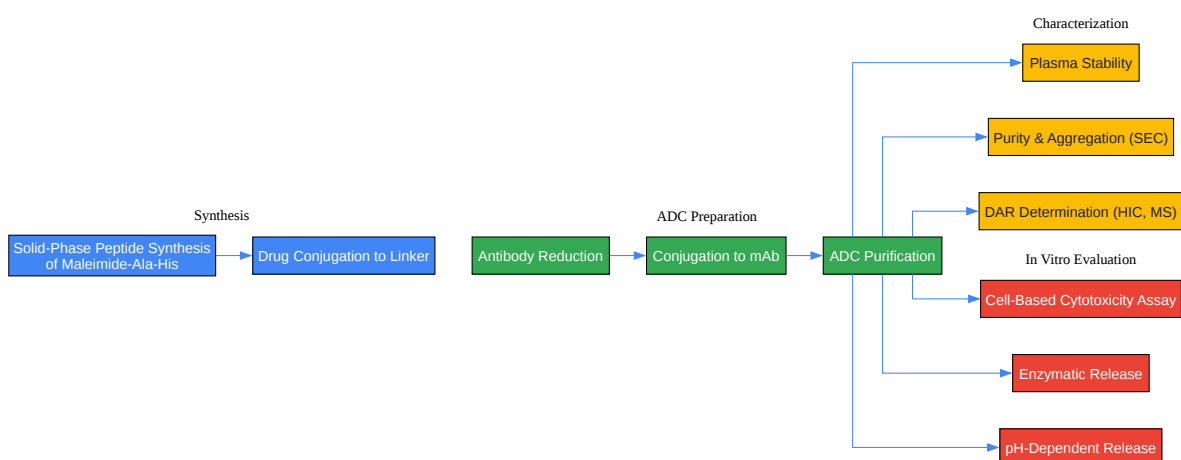
Protocol 4: In Vitro Drug Release Study

Procedure:

- pH-Dependent Release: a. Incubate the **Ala-His**-drug conjugate (or ADC) in buffers of different pH values (e.g., pH 7.4, 6.5, 5.5). b. At various time points, separate the released drug from the conjugate using a suitable method (e.g., dialysis, ultrafiltration).^[13] c. Quantify the released drug by HPLC or LC-MS.
- Enzymatic Release: a. Incubate the ADC with purified cathepsin B or legumain, or with lysosomal extracts, at their optimal pH. b. At various time points, quench the reaction and

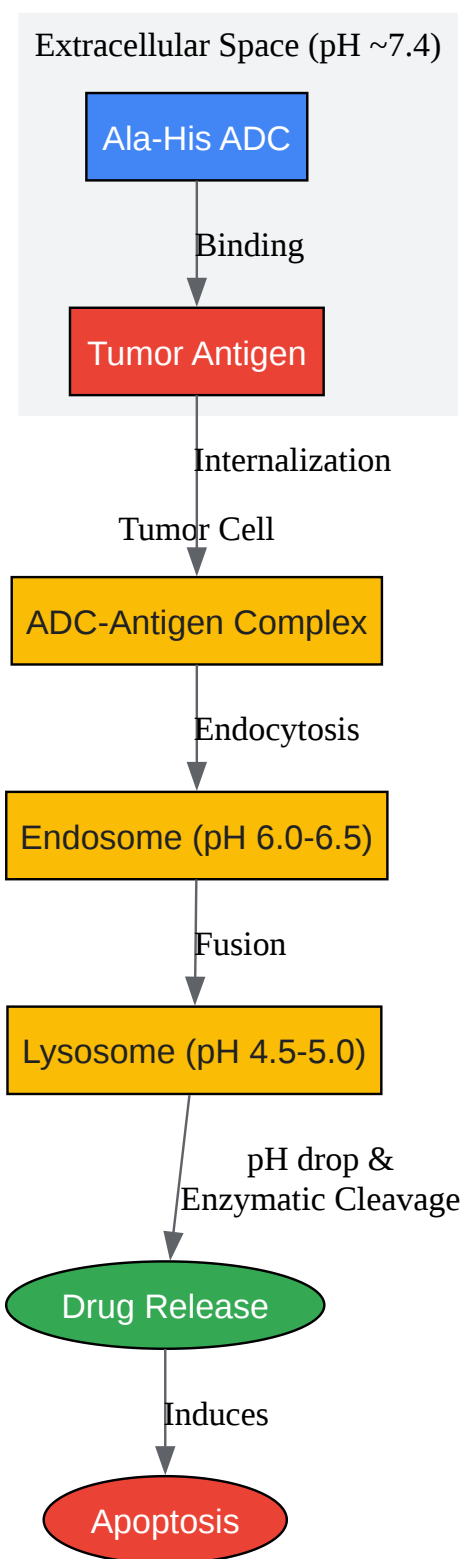
analyze the release of the drug by HPLC or LC-MS.

Mandatory Visualizations



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Caption: Experimental workflow for the synthesis and evaluation of an **Ala-His** ADC.



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Caption: Mechanism of action for an **Ala-His** ADC leading to targeted cell death.

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